trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Overview
Description
C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (+)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel- is a gamma-lactone.
Mechanism of Action
Target of Action
The primary target of C75 trans is Fatty Acid Synthase (FAS) . FAS is an enzyme responsible for the synthesis of long-chain fatty acids. It plays a crucial role in energy metabolism and appetite regulation .
Mode of Action
C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It interacts with FAS in a slow-binding manner and preferentially reacts with FAS in whole cells .
Biochemical Pathways
C75 trans affects several biochemical pathways, including fatty acid synthesis and fatty acid oxidation . It modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . It also affects glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .
Result of Action
C75 trans has been shown to cause profound, reversible weight loss in animal models, suggesting its potential in treating obesity . It also has significant antitumor activity, inhibiting the growth of established cancer cell lines . In the context of pulmonary arterial hypertension (PAH), C75 treatment partially reversed disease processes in a mouse model .
Action Environment
The action of C75 trans can be influenced by various environmental factors. For instance, the central nervous system plays a critical role in the regulation of energy balance by coordinating peripheral and central signals to assess energy status and regulate feeding behavior
Biochemical Analysis
Biochemical Properties
C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It alters neuronal ATP levels and AMP-activated protein kinase (AMPK) activity . The compound interacts with enzymes such as FAS and CPT-1, and its interactions involve inhibition of FAS and stimulation of CPT-1 .
Cellular Effects
C75 trans has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of PC3 cells, with an IC50 of 35 μM . It also reduces the growth of LNCaP spheroids in a concentration-dependent manner, with an IC50 of 50 μM . Furthermore, it has cytotoxic effects on tumor cell lines and does not affect feeding .
Molecular Mechanism
The molecular mechanism of action of C75 trans involves its binding interactions with biomolecules and changes in gene expression. It inhibits FAS activity, thereby affecting the synthesis of long-chain fatty acids . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .
Temporal Effects in Laboratory Settings
C75 trans has been shown to have long-lasting effects on cells in laboratory settings. For instance, it inhibits the growth of PC3 cells and LNCaP spheroids over a period of 24 hours
Dosage Effects in Animal Models
In animal models, the effects of C75 trans vary with different dosages. For instance, it has been shown to cause a 50% greater weight loss and a 32.9% increased production of energy due to fatty acid oxidation in diet-induced obese (DIO) mice, compared with paired-fed controls .
Metabolic Pathways
C75 trans is involved in the metabolic pathway of fatty acid synthesis. It inhibits FAS, a key enzyme in this pathway . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .
Subcellular Localization
The subcellular localization of C75 trans is not explicitly known. Given its role as an inhibitor of FAS and a stimulator of CPT-1, it is likely to be found in the cytoplasm where these enzymes are located .
Properties
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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